molecular formula C11H16N4O B1436750 N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide CAS No. 939999-46-9

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide

Cat. No. B1436750
CAS RN: 939999-46-9
M. Wt: 220.27 g/mol
InChI Key: LKSSYHAOBKPIBO-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide” is a chemical compound with the molecular weight of 220.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide” is 1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,10H,1-3,7-8,12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide” is a powder at room temperature . More specific physical and chemical properties may need further experimental determination.

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a key intermediate in synthesizing substituted piperidines, which are often found in drugs targeting central nervous system disorders and cardiovascular diseases .

Development of Anticancer Agents

Recent studies have shown that piperidine derivatives can inhibit the growth of cancer cells. N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide could be used to develop novel anticancer agents, particularly as inhibitors for resistant cancer strains .

Pharmacological Research in Neurodegenerative Diseases

Piperidine structures are common in molecules designed to combat neurodegenerative diseases like Alzheimer’s. This compound could be pivotal in creating new treatments that target neurological pathways associated with cognitive decline .

Anti-Inflammatory and Analgesic Applications

Due to the anti-inflammatory properties of piperidine derivatives, this compound may be researched for its efficacy in reducing inflammation and pain, potentially leading to new analgesic medications .

Antimicrobial and Antiviral Research

The structural motif of piperidine is often explored for its antimicrobial and antiviral properties. N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide could be a candidate for developing drugs against a variety of microbial and viral pathogens .

Mechanism of Action

properties

IUPAC Name

N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-13-10(8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSSYHAOBKPIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=CC(=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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